molecular formula C7H10O3 B14323224 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one CAS No. 110168-51-9

2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one

Cat. No.: B14323224
CAS No.: 110168-51-9
M. Wt: 142.15 g/mol
InChI Key: LOTZEUSHKCAQNQ-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxinones. It is known for its unique structure, which includes a dioxin ring substituted with three methyl groups. This compound is often used as a building block in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Diketene} + \text{Acetone} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reaction is typically carried out at elevated temperatures and pressures to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products

The major products formed from these reactions include various ketones, acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one involves its reactivity with various nucleophiles and electrophiles. The dioxin ring structure allows for the formation of stable intermediates, which can then undergo further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but has a different substitution pattern on the dioxin ring.

    Diketene: A precursor to 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one, diketene is a highly reactive compound used in various organic syntheses.

    Acetylketene: Another related compound, acetylketene, is used in the synthesis of acetoacetyl derivatives.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other dioxinones. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

110168-51-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2,2,5-trimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C7H10O3/c1-5-4-9-7(2,3)10-6(5)8/h4H,1-3H3

InChI Key

LOTZEUSHKCAQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(OC1=O)(C)C

Origin of Product

United States

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